molecular formula C4H8N2O B11763428 3-(Aminomethyl)azetidin-2-one

3-(Aminomethyl)azetidin-2-one

Cat. No.: B11763428
M. Wt: 100.12 g/mol
InChI Key: ZBFASOCPDSITGF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidin-2-one is a four-membered heterocyclic compound containing an azetidine ring with an aminomethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(aminomethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted azetidin-2-one derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidin-2-one involves its interaction with specific molecular targets. For example, in the context of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to β-lactam antibiotics . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)azetidin-2-one is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

3-(aminomethyl)azetidin-2-one

InChI

InChI=1S/C4H8N2O/c5-1-3-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)

InChI Key

ZBFASOCPDSITGF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1)CN

Origin of Product

United States

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